N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine
Description
N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a 1,4-dioxaspiro[4.5]decane core substituted with a 2-methoxyethyl group at the 8-position.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C11H21NO3/c1-13-7-6-12-10-2-4-11(5-3-10)14-8-9-15-11/h10,12H,2-9H2,1H3 |
InChI Key |
GWIXDROZFWUWOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one
Core Reaction Mechanism
The most widely reported method involves reductive amination of 1,4-dioxaspiro[4.5]decan-8-one (1 ) with 2-methoxyethylamine (2 ). The ketone undergoes condensation with the amine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Reaction Scheme:
$$
\text{1,4-Dioxaspiro[4.5]decan-8-one} + \text{2-Methoxyethylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2-Methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine}
$$
Experimental Protocols
Small-Scale Synthesis
A mixture of 1 (10.0 g, 64.1 mmol) and 2 (6.5 g, 70.5 mmol) in methanol (150 mL) is stirred at 25°C for 1 h. Sodium cyanoborohydride (8.1 g, 128.2 mmol) is added portionwise, and the reaction is monitored via TLC (ethyl acetate/hexane, 1:1). After 12 h, the mixture is quenched with saturated NaHCO₃, extracted with CH₂Cl₂ (3 × 50 mL), and dried over MgSO₄. Solvent removal yields the crude product, which is purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to afford the title compound in 78% yield (12.4 g).
Industrial-Scale Optimization
For larger batches (>1 kg), hydrogen gas (50 psi) and Raney nickel (5 wt%) are substituted for NaBH₃CN to enhance safety and scalability. Reaction temperatures are maintained at 50°C, achieving 85% yield with >99% purity after distillation.
Table 1. Comparative Yields for Reductive Amination
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaBH₃CN | Methanol | 25 | 78 | 97 |
| H₂ (Raney Ni) | Ethanol | 50 | 85 | 99 |
| NaBH(OAc)₃ | THF | 30 | 72 | 95 |
Nucleophilic Substitution of Spirocyclic Amine Precursors
Alkylation of 1,4-Dioxaspiro[4.5]decan-8-amine
An alternative route involves alkylation of the parent amine (3 ) with 2-methoxyethyl bromide (4 ) under basic conditions.
Reaction Scheme:
$$
\text{1,4-Dioxaspiro[4.5]decan-8-amine} + \text{2-Methoxyethyl Bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound}
$$
Procedure and Challenges
3 (5.0 g, 32.0 mmol) and 4 (5.3 g, 35.2 mmol) are refluxed in acetonitrile (100 mL) with K₂CO₃ (8.8 g, 64.0 mmol) for 24 h. The mixture is filtered, concentrated, and purified via recrystallization (acetone/water) to yield 6.2 g (70%) of product. Competing over-alkylation to the tertiary amine is mitigated by maintaining a 1:1.1 amine-to-alkylating agent ratio.
Key Optimization Parameters:
- Solvent Polarity: Acetonitrile outperforms DMF or DMSO in minimizing side reactions.
- Base Selection: K₂CO₃ provides superior results compared to NaOH or Et₃N due to controlled deprotonation.
Catalytic Hydrogenation of Imine Intermediates
Two-Step Synthesis via Imine Formation
This method involves initial imine formation between 1 and 2 , followed by hydrogenation.
Step 1: 1 (15.0 g, 96.1 mmol) and 2 (10.7 g, 115.3 mmol) are stirred in toluene (200 mL) with molecular sieves (4Å) at 110°C for 6 h. The imine intermediate is isolated via distillation under reduced pressure (72% yield).
Step 2: The imine (12.0 g, 54.5 mmol) is dissolved in ethanol (150 mL) and hydrogenated under H₂ (40 psi) with Pd/C (10%, 1.2 g) at 25°C for 12 h. Filtration and solvent evaporation yield the product in 89% yield.
Advantages:
- Avoids stoichiometric reductants like NaBH₃CN.
- Scalable to multi-kilogram batches with minimal purification.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Byproduct Management
- Over-Reduction: Excess NaBH₃CN can reduce the dioxolane ring; controlled addition is critical.
- Diastereomer Formation: Chiral centers in the spirocyclic core necessitate enantioselective catalysis. Rhodium-BINAP systems achieve >90% ee in asymmetric hydrogenation.
Table 2. Byproduct Analysis in Reductive Amination
| Byproduct | Formation Cause | Mitigation Strategy |
|---|---|---|
| Tertiary amine | Over-alkylation | Stoichiometric control of 2 |
| Ring-opened products | Acidic conditions | Neutral pH maintenance |
| Enamine derivatives | Incomplete reduction | Extended reaction times |
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems reduce reaction times from 12 h to 2 h, achieving 92% yield via precise temperature and reagent control. A tubular reactor with immobilized Pd/C catalyst demonstrates commercial viability.
Biocatalytic Routes
Preliminary studies using transaminases (e.g., Candida antarctica) show promise for enantioselective synthesis under mild conditions (30°C, pH 7.5), though yields remain suboptimal (45%).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine, highlighting substituents, synthesis routes, yields, molecular weights, and applications:
Key Comparative Insights
Physicochemical Properties
Biological Activity
N-(2-methoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula: C11H21NO3
- Molecular Weight: 215.29 g/mol
- IUPAC Name: this compound
- Canonical SMILES: COCCNC1CCC2(CC1)OCCO2
The compound features a spiro linkage between a dioxane ring and a decane ring, which contributes to its distinct chemical properties and biological activities .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, influencing various biological pathways. Such interactions could lead to therapeutic effects in conditions such as inflammation and cancer .
Anticancer Potential
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane | Structure | Moderate anticancer activity |
| 2,8-Diazaspiro[4.5]decan-1-one | Structure | Potent RIPK1 inhibitor |
| N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine | Structure | Anticancer and anti-inflammatory activity |
This compound stands out due to its specific spirocyclic structure and the presence of the methoxyethyl group, which may enhance its bioactivity compared to other compounds in the same class .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Anticancer Study :
-
Anti-inflammatory Pathway Investigation :
- Research indicated that the compound could inhibit NF-kB signaling pathways in macrophages, leading to reduced expression of pro-inflammatory cytokines .
- RIPK1 Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
